molecular formula C7H10BrNS B13554962 2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine

2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine

Cat. No.: B13554962
M. Wt: 220.13 g/mol
InChI Key: XYYVQHIEVJTBGV-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine is an organic compound that features a brominated thiophene ring attached to an amine group via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to exert its effects. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the bromine atom and the amine group allows for versatile chemical modifications and interactions with various targets.

Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-N-methylethanamine

InChI

InChI=1S/C7H10BrNS/c1-9-5-4-6-2-3-7(8)10-6/h2-3,9H,4-5H2,1H3

InChI Key

XYYVQHIEVJTBGV-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=C(S1)Br

Origin of Product

United States

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